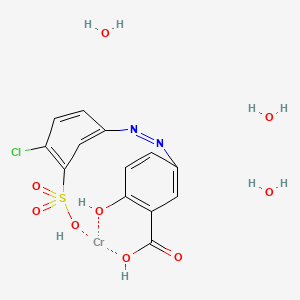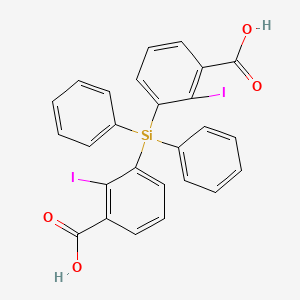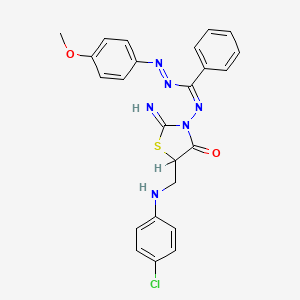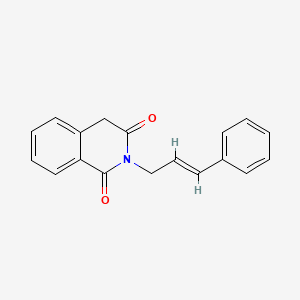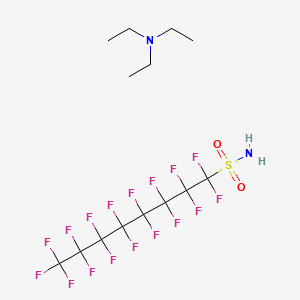
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, and a phenylmethylene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate precursors under controlled conditions to form the imidazole ring.
Substitution Reactions: Introducing the chlorophenyl, morpholinyl, and phenylmethylene groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different properties.
Thiazole: Similar heterocyclic compound with sulfur in the ring.
Uniqueness
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-(phenylmethylene)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives.
特性
CAS番号 |
86818-86-2 |
|---|---|
分子式 |
C26H22ClN3O2 |
分子量 |
443.9 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-(4-chlorophenyl)-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C26H22ClN3O2/c27-21-8-6-20(7-9-21)25-28-24(18-19-4-2-1-3-5-19)26(31)30(25)23-12-10-22(11-13-23)29-14-16-32-17-15-29/h1-13,18H,14-17H2/b24-18- |
InChIキー |
HXFBCMHGQSTZNG-MOHJPFBDSA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=N/C(=C\C4=CC=CC=C4)/C3=O)C5=CC=C(C=C5)Cl |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=NC(=CC4=CC=CC=C4)C3=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


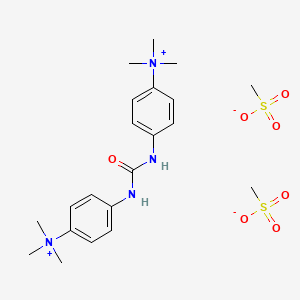
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


